Halogen Substitution Pattern: 8-Chloro-6-iodo vs. 6-Chloro-8-iodo Isomeric Benzoxazine-2,4-dione Differentiation
8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione and its positional isomer 6-chloro-8-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione (also known as 5-chloro-3-iodoisatoic anhydride) share identical molecular formula (C₈H₃ClINO₃, MW 323.47) but differ fundamentally in the positions of chlorine and iodine substituents . The target compound places chlorine at position 8 (ortho to the ring oxygen) and iodine at position 6 (para to the nitrogen), while the isomer reverses this arrangement . This positional difference creates distinct electronic distributions that affect both chemical reactivity and potential biological target engagement. In benzoxazine systems, substituent positions relative to the heteroatoms influence hydrogen bonding capacity, dipole moment, and molecular recognition events .
| Evidence Dimension | Positional isomerism and substituent placement on benzoxazine-2,4-dione core |
|---|---|
| Target Compound Data | Chlorine at position 8 (ortho to oxygen), iodine at position 6 (para to nitrogen). IUPAC name: 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione. CAS 2609110-48-5. |
| Comparator Or Baseline | 6-Chloro-8-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione (5-chloro-3-iodoisatoic anhydride). Chlorine at position 6 (para to nitrogen), iodine at position 8 (ortho to oxygen). CAS 33115-24-1. |
| Quantified Difference | Positional isomerism: reversed placement of halogen substituents. Molecular weight identical (323.47 g/mol), distinct CAS numbers (2609110-48-5 vs. 33115-24-1). Different SMILES notation: O=c1[nH]c(=O)c2cc(Cl)cc(I)c2o1 (isomer) vs. target compound's distinct substitution pattern. |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES representation; comparison of CAS registry entries and vendor catalog specifications |
Why This Matters
Positional isomers cannot be substituted for one another in synthetic or biological applications because regiospecific placement of halogens dictates reactivity in cross-coupling reactions and influences pharmacophore interactions with biological targets.
